4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol 4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 91064-40-3
VCID: VC5443712
InChI: InChI=1S/C11H9Cl2N3S/c1-2-5-16-10(14-15-11(16)17)8-4-3-7(12)6-9(8)13/h2-4,6H,1,5H2,(H,15,17)
SMILES: C=CCN1C(=NNC1=S)C2=C(C=C(C=C2)Cl)Cl
Molecular Formula: C11H9Cl2N3S
Molecular Weight: 286.17

4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 91064-40-3

Cat. No.: VC5443712

Molecular Formula: C11H9Cl2N3S

Molecular Weight: 286.17

* For research use only. Not for human or veterinary use.

4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol - 91064-40-3

Specification

CAS No. 91064-40-3
Molecular Formula C11H9Cl2N3S
Molecular Weight 286.17
IUPAC Name 3-(2,4-dichlorophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C11H9Cl2N3S/c1-2-5-16-10(14-15-11(16)17)8-4-3-7(12)6-9(8)13/h2-4,6H,1,5H2,(H,15,17)
Standard InChI Key JMUBCVRQTQJXDS-UHFFFAOYSA-N
SMILES C=CCN1C(=NNC1=S)C2=C(C=C(C=C2)Cl)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₁H₉Cl₂N₃S, with a molecular weight of 286.17 g/mol. Its IUPAC name, 3-(2,4-dichlorophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione, reflects the presence of:

  • A 1,2,4-triazole ring (positions 1, 2, and 4 occupied by nitrogen atoms).

  • An allyl group (-CH₂-CH=CH₂) at position 4.

  • A 2,4-dichlorophenyl group at position 5.

  • A thione group (-S-) at position 3.

The planar triazole core facilitates π-π stacking interactions, while the dichlorophenyl and allyl groups enhance lipophilicity, influencing membrane permeability .

Table 1: Key Molecular Properties

PropertyValue
CAS Number91064-40-3
Molecular FormulaC₁₁H₉Cl₂N₃S
Molecular Weight286.17 g/mol
IUPAC Name3-(2,4-dichlorophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
SMILESC=CCN1C(=NNC1=S)C2=C(C=C(C=C2)Cl)Cl
InChI KeyJMUBCVRQTQJXDS-UHFFFAOYSA-N

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves cyclization reactions of thiosemicarbazides or their derivatives. A common route includes:

  • Formation of Thiosemicarbazide Intermediate: Reacting 2,4-dichlorobenzoyl chloride with thiosemicarbazide under basic conditions yields a thiosemicarbazide intermediate .

  • Cyclization: Heating the intermediate in alkaline media (e.g., NaOH) induces intramolecular cyclization, forming the triazole ring .

  • Allylation: Introducing the allyl group via nucleophilic substitution or alkylation completes the synthesis.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
Thiosemicarbazide Formation2,4-Dichlorobenzoyl chloride, thiosemicarbazide, NaOH, ethanol, reflux75–85
CyclizationNaOH (2N), ethanol, 80°C, 4h90
AllylationAllyl bromide, K₂CO₃, DMF, 60°C65–70

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 2550 cm⁻¹ (S-H stretch) and 1600 cm⁻¹ (C=N stretch) confirm the thiol and triazole functionalities .

  • ¹H NMR: Signals at δ 5.2–5.8 ppm (allyl protons), δ 7.4–7.6 ppm (dichlorophenyl aromatic protons), and δ 13.1 ppm (thiol proton) validate the structure.

  • Mass Spectrometry: A molecular ion peak at m/z 286.17 aligns with the molecular weight.

Biological Activities

Antifungal Activity

The compound exhibits broad-spectrum antifungal activity against Candida albicans and Aspergillus fumigatus, with MIC values of 8–16 µg/mL. Its mechanism involves inhibition of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis .

Antibacterial Properties

Against Gram-positive bacteria (Staphylococcus aureus, MIC = 16 µg/mL), the thiol group disrupts cell wall synthesis by binding to penicillin-binding proteins (PBPs). Gram-negative bacteria show lower susceptibility due to reduced membrane permeability .

Table 3: Comparative Biological Activities

Organism/Cell LineActivity (MIC/IC₅₀)Mechanism
Candida albicans8 µg/mLCYP51 inhibition
Staphylococcus aureus16 µg/mLPBP binding
MCF-7 Cells12 µMDNA intercalation, ROS generation

Molecular Docking and Structure-Activity Relationships

Target Binding Interactions

Docking studies with CYP51 (PDB ID: 1EA1) reveal:

  • The dichlorophenyl group occupies the hydrophobic active site.

  • The triazole nitrogen forms hydrogen bonds with heme-coordinated water.

  • The thiol group interacts with Tyr118 via π-sulfur interactions.

Substituent Effects

  • Allyl Group: Enhances solubility and metabolic stability compared to bulkier alkyl chains .

  • 2,4-Dichlorophenyl: Increases lipophilicity, improving membrane penetration.

  • Thiol vs. Thione: The thiol tautomer shows higher reactivity in enzyme inhibition .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: <1 mg/mL (pH 7.4), necessitating formulation with cyclodextrins or liposomes.

  • Thermal Stability: Decomposes at 210°C, indicating suitability for solid dosage forms .

ADME Profile

  • Absorption: Moderate Caco-2 permeability (Papp = 8.2 × 10⁻⁶ cm/s).

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the allyl group forms an epoxide metabolite .

  • Excretion: Primarily renal (70%), with a half-life of 4.2 hours in rats.

Applications and Future Directions

Therapeutic Applications

  • Topical Antifungals: Creams or gels targeting dermatophytes.

  • Anticancer Adjuvants: Combination therapies to reduce chemoresistance .

Research Opportunities

  • Prodrug Development: Masking the thiol group to improve bioavailability.

  • Nanoparticle Delivery: Enhancing tumor targeting via PEGylated nanoparticles.

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